molecular formula C8H9ClN4OS B1621477 1-[(6-Chloropyridine-3-carbonyl)amino]-3-methylthiourea CAS No. 680217-45-2

1-[(6-Chloropyridine-3-carbonyl)amino]-3-methylthiourea

Cat. No.: B1621477
CAS No.: 680217-45-2
M. Wt: 244.7 g/mol
InChI Key: OMAVPADQOQULCW-UHFFFAOYSA-N
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Description

1-[(6-Chloropyridine-3-carbonyl)amino]-3-methylthiourea is a chemical compound with the molecular formula C8H9ClN4OS. It is known for its unique structure, which includes a pyridyl group, a hydrazine moiety, and a carbothioamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Chloropyridine-3-carbonyl)amino]-3-methylthiourea typically involves the reaction of 6-chloro-3-pyridinecarboxylic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[(6-Chloropyridine-3-carbonyl)amino]-3-methylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives with potential biological activity .

Mechanism of Action

The mechanism of action of 1-[(6-Chloropyridine-3-carbonyl)amino]-3-methylthiourea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazine derivatives and pyridyl-containing molecules, such as:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

680217-45-2

Molecular Formula

C8H9ClN4OS

Molecular Weight

244.7 g/mol

IUPAC Name

1-[(6-chloropyridine-3-carbonyl)amino]-3-methylthiourea

InChI

InChI=1S/C8H9ClN4OS/c1-10-8(15)13-12-7(14)5-2-3-6(9)11-4-5/h2-4H,1H3,(H,12,14)(H2,10,13,15)

InChI Key

OMAVPADQOQULCW-UHFFFAOYSA-N

SMILES

CNC(=S)NNC(=O)C1=CN=C(C=C1)Cl

Canonical SMILES

CNC(=S)NNC(=O)C1=CN=C(C=C1)Cl

Origin of Product

United States

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